molecular formula C11H14F2N2O2 B1311390 tert-Butyl (3-amino-2,4-difluorophenyl)carbamate CAS No. 208166-48-7

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate

Cat. No.: B1311390
CAS No.: 208166-48-7
M. Wt: 244.24 g/mol
InChI Key: YLESTKCQLPTXBC-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is an organic compound with the molecular formula C11H14F2N2O2 and a molecular weight of 244.24 g/mol It is a derivative of carbamate, featuring a tert-butyl group attached to a 3-amino-2,4-difluorophenyl moiety

Preparation Methods

The synthesis of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate typically involves the reaction of 3-amino-2,4-difluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-(3-amino-2,4-difluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-5-4-6(12)9(14)8(7)13/h4-5H,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLESTKCQLPTXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448902
Record name tert-Butyl (3-amino-2,4-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208166-48-7
Record name tert-Butyl (3-amino-2,4-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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